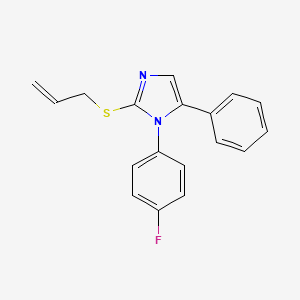

![molecular formula C18H20N4O3 B2834463 5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-88-2](/img/structure/B2834463.png)

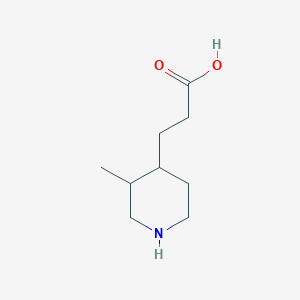

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((4-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel compound with potential biological activity. It belongs to the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These scaffolds have been explored for their CDK2 inhibitory properties, which makes them appealing for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves designing and preparing a set of small molecules based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthetic route includes modifications to the core structure, leading to the creation of novel CDK2 targeting compounds. The synthesis likely involves multi-step reactions, including cyclization, condensation, and functional group modifications .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-d]pyrimidine ring system with substituents. The presence of the 4-methoxybenzyl group suggests potential interactions with biological targets. The exact arrangement of atoms and bonds can be visualized using molecular modeling techniques .

Chemical Reactions Analysis

The synthesis likely involves several chemical reactions, such as condensation, cyclization, and functional group modifications. For example, the condensation of DMF–DMA at the methyl group of the acetyl moiety may lead to cyclization to pyrido[2,3-d]pyrimidin-5-one, accompanied by the elimination of N,N-dimethylpropionamide. Further reactions may involve N-methylation and condensation at other positions in the compound .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : A study by Abu-Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which are structurally related to the given compound. These synthesized compounds demonstrated significant anti-inflammatory and analgesic properties, indicating potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Agents : Roth et al. (1980) explored the synthesis of 2,4-diamino-5-benzylpyrimidines and their analogs, including those structurally related to the given compound, as antibacterial agents. This research highlights the compound's potential in developing new antibacterial drugs (Roth, Strelitz, & Rauckman, 1980).

Cytotoxicity Studies : Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study suggests the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Synthesis of Chromenopyrimidines : Osyanin et al. (2014) developed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are structurally akin to the compound . This research contributes to the understanding of the synthetic pathways and potential applications of such compounds in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Inhibition of Dihydrofolate Reductases : A study by Rosowsky et al. (2002) on the inhibition of dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines, related to the given compound, showed significant potency and species selectivity. This indicates the compound's potential in developing treatments for opportunistic infections in immunocompromised patients (Rosowsky, Forsch, & Queener, 2002).

Mechanism of Action

Target of Action

The primary target of F2455-0080 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

F2455-0080 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK2 by F2455-0080 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from dividing and proliferating . This can have downstream effects on various cellular processes, including DNA replication and repair, apoptosis, and cellular senescence .

Result of Action

The inhibition of CDK2 by F2455-0080 leads to significant alterations in cell cycle progression . It can induce apoptosis within certain cell lines . This makes F2455-0080 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-5-7-13(25-4)8-6-12/h5-9H,10H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJLLGCTJOBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCC3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2834385.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)

![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2834399.png)